

Application Note: Quantification of TDBP-TAZTO in Sediment using LC-MS/MS

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Compound of Interest

Compound Name:	1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione
CAS No.:	52434-90-9
Cat. No.:	B1217071

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Abstract

This application note details a robust and sensitive method for the quantification of the novel brominated flame retardant, 1,3,5-tris(2,3-dibromopropyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (TDBP-TAZTO), in sediment samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow from sample preparation, including pressurized liquid extraction and cleanup, to the optimized LC-MS/MS parameters for accurate and reliable quantification. This method is intended for researchers, environmental scientists, and professionals in drug development and environmental monitoring.

Introduction

Tris(2,3-dibromopropyl) isocyanurate (TDBP-TAZTO), also known as TBC, is a novel brominated flame retardant (NBFR) increasingly used in various consumer and industrial products, including plastics, textiles, and electronics.[1] Due to its physicochemical properties, TDBP-TAZTO can persist in the environment and accumulate in sediment, posing potential

risks to ecosystems and human health.[2][3] Accurate quantification of TDBP-TAZTO in environmental matrices like sediment is crucial for exposure assessment and environmental monitoring. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the primary analytical technique for the detection of TDBP-TAZTO in environmental samples.[2] This application note presents a validated LC-MS/MS method for the determination of TDBP-TAZTO in sediment.

Experimental

2.1. Sample Preparation

A reliable extraction and cleanup procedure is critical for accurate quantification of TDBP-TAZTO in complex sediment matrices. Pressurized Liquid Extraction (PLE) has been shown to be an effective technique for extracting TDBP-TAZTO from sediment samples.[4]

2.1.1. Materials and Reagents

- TDBP-TAZTO analytical standard
- Toluene, HPLC grade
- Dichloromethane, HPLC grade
- n-Hexane, HPLC grade
- Silica gel (for cleanup)
- Anhydrous sodium sulfate
- Nitrogen gas for evaporation

2.1.2. Extraction Protocol: Pressurized Liquid Extraction (PLE)

- Homogenize and air-dry the sediment sample. For wet sediments, lyophilization can be used.
- Mix approximately 5 grams of the dried sediment with a drying agent like anhydrous sodium sulfate.

- Pack the mixture into a PLE cell.
- Perform the extraction using the following optimized conditions[4]:
 - Solvent: Toluene
 - Temperature: 100 °C
 - Pressure: 1500 psi
 - Static Time: 20 minutes
 - Cycles: 2
 - Flush Volume: 60%
- Collect the extract and concentrate it to near dryness using a gentle stream of nitrogen.
- Reconstitute the residue in a suitable solvent (e.g., toluene or hexane) for cleanup.

2.1.3. Cleanup Protocol

A multi-layer silica gel column is effective for removing interfering matrix components.[4]

- Prepare a chromatography column packed with layers of activated silica gel.
- Load the concentrated extract onto the column.
- Elute the column with a mixture of n-hexane and dichloromethane.
- Collect the fraction containing TDBP-TAZTO.
- Evaporate the solvent and reconstitute the final extract in the mobile phase for LC-MS/MS analysis.

2.2. LC-MS/MS Analysis

2.2.1. Liquid Chromatography (LC) Conditions

Parameter	Condition
Column	C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m)
Mobile Phase A	Water with 5 mM Ammonium Acetate
Mobile Phase B	Methanol
Gradient	Start with 30% B, ramp to 95% B over 10 min, hold for 5 min, return to initial conditions
Flow Rate	0.3 mL/min
Injection Volume	5 μ L
Column Temperature	40 $^{\circ}$ C

2.2.2. Mass Spectrometry (MS/MS) Conditions

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Negative
Precursor Ion (m/z)	[M-H] ⁻ or other relevant adducts (to be determined based on standard infusion)
Product Ions (m/z)	To be determined from fragmentation of the precursor ion
Collision Energy	Optimized for the specific instrument and transitions
Scan Type	Multiple Reaction Monitoring (MRM)

Quantitative Data Summary

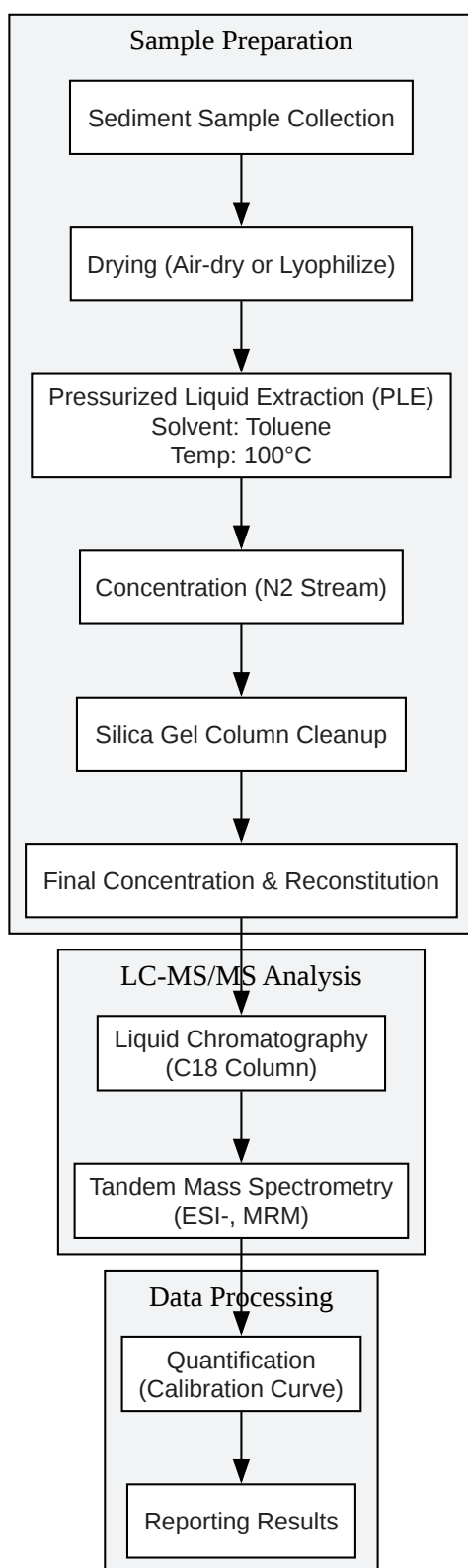
The following table summarizes the quantitative performance of the described LC-MS/MS method for the analysis of TDBP-TAZTO in sediment, based on available literature.[\[4\]](#)

Parameter	Value
Calibration Range	2.0 - 502.0 µg/kg
Correlation Coefficient (R ²)	0.998 - 0.999
Limit of Detection (LOD)	0.4 - 1.3 µg/kg
Limit of Quantification (LOQ)	1.3 - 4.3 µg/kg (calculated as 3x LOD)
Mean Recovery (at 100 µg/kg)	98 - 114%
Intra-day RSD	< 11%
Inter-day RSD	< 11%

Note: The specific precursor and product ions for TDBP-TAZTO need to be determined empirically on the mass spectrometer used.

Workflow Diagram

The following diagram illustrates the complete experimental workflow for the quantification of TDBP-TAZTO in sediment.



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